

Technical Guide: Structure Elucidation of N-(2-ethoxyphenyl)imidodicarbonimidic diamide

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Compound of Interest

Compound Name:	N-(2-ethoxyphenyl)imidodicarbonimidic diamide
CAS No.:	524055-68-3
Cat. No.:	B431909

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Executive Summary & Compound Identity

N-(2-ethoxyphenyl)imidodicarbonimidic diamide, commonly referred to in medicinal chemistry as 1-(2-ethoxyphenyl)biguanide, is a synthetic aryl biguanide derivative. Structurally, it consists of a biguanide core (

) substituted at the

position with an ortho-ethoxyphenyl moiety.

This class of compounds is pharmacologically significant, sharing the biguanide scaffold with antidiabetic agents like Metformin and Phenformin, and antimalarials like Proguanil. The specific ortho-ethoxy substitution introduces unique steric and electronic properties that influence its tautomeric equilibrium and metabolic stability.

Chemical Profile

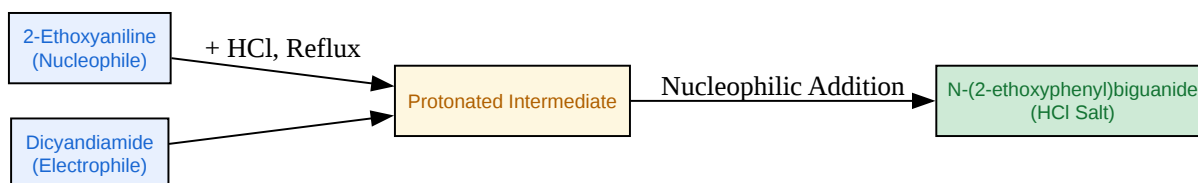
Property	Value
IUPAC Name	N-(2-ethoxyphenyl)imidodicarbonimidic diamide
Common Name	1-(2-ethoxyphenyl)biguanide
Molecular Formula	
Exact Mass	221.1277 Da
Core Scaffold	Aryl Biguanide
Key Functionality	Guanidine-like basicity (), Aryl ether

Synthesis Logic & Causality

To rigorously validate the structure, one must understand its origin. The most robust synthetic route involves the nucleophilic addition of an aniline derivative to dicyandiamide (cyanoguanidine).

Protocol Logic: The reaction is typically driven by acid catalysis (HCl) in a polar solvent (e.g., water or ethanol) at reflux. The protonation of the nitrile group on dicyandiamide makes it susceptible to nucleophilic attack by the amine of 2-ethoxyaniline.

Reaction Scheme (DOT Visualization)



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Figure 1: Synthetic pathway for the formation of the target biguanide.

Mass Spectrometry (MS/MS) Profiling

Objective: Confirm molecular weight and structural connectivity via fragmentation patterns.

Method: Electrospray Ionization (ESI) in Positive Mode (

).

Theoretical Fragmentation Pathway

Aryl biguanides exhibit a distinct fragmentation pattern driven by the stability of the guanidinium ion and the aryl moiety.

- Parent Ion: Observe

at m/z 222.13.
- Primary Loss (Ammonia): Loss of

(17 Da) from the terminal guanidine group.
- Biguanide Cleavage: Rupture of the central C-N bond often yields the aryl guanidine cation.
 - Loss of Cyanoguanidine moiety ()

).
- Ethoxy Cleavage: Loss of the ethyl group (, 28 Da) or ethoxy radical () depending on energy.

Data Summary Table:

Ion Type	m/z (Theoretical)	Assignment	Mechanism
	222.13	Protonated Molecule	Base Peak
	205.10	Deaminated Fragment	Intramolecular cyclization
	179.11	Aryl Guanidine	Central C-N cleavage
	137.08	2-Ethoxyaniline ion	Complete side chain loss

NMR Spectroscopy Elucidation

Objective: Definitive structural assignment and tautomeric analysis. Solvent Selection: DMSO-d6 is mandatory.

- Reasoning: Biguanide protons are exchangeable. In

or

, these signals disappear. DMSO-d6 prevents rapid exchange, allowing observation of the broad NH resonances essential for confirming the biguanide core.

Proton () NMR Assignment (400 MHz, DMSO-d6)

The spectrum is divided into three distinct zones: the Aliphatic (Ethoxy), the Aromatic (Phenyl), and the Exchangeable (Biguanide).

Zone A: The Ethoxy Handle (Diagnostic)

- 1.35 ppm (Triplet, 3H, J=7.0 Hz): Methyl protons ().
- 4.05 ppm (Quartet, 2H, J=7.0 Hz): Methylene protons ().
 - Note: The downfield shift to 4.0+ ppm confirms the oxygen attachment.

Zone B: The Aromatic Region (Ortho-Substitution) The 2-ethoxy substitution creates an ABCD spin system, breaking the symmetry of the phenyl ring.

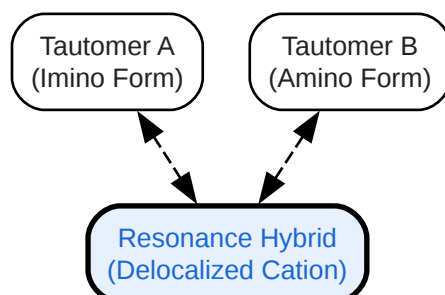
- 6.8 - 7.2 ppm (Multiplets, 4H):
 - and
 - will be more shielded (upfield) due to the electron-donating ethoxy group.
 - (ortho to the biguanide nitrogen) may show a downfield shift due to deshielding from the anisotropic biguanide group.

Zone C: The Biguanide Core (The "Fingerprint") Biguanides exist as a resonance hybrid. In the HCl salt form, you will typically observe:

- 7.0 - 7.5 ppm (Broad Singlet, 4H): Terminal and central protons.
- 9.0 - 10.0 ppm (Broad Singlet, 1H): The proton on the nitrogen attached to the aryl ring (), often hydrogen-bonded to the ether oxygen or solvent.

Tautomerism & Resonance

The "imidodicarbonimidic diamide" structure implies a specific tautomer, but in solution, the double bond character is delocalized.



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Figure 2: Tautomeric equilibrium of the biguanide moiety.

Experimental Protocol: Characterization Workflow

To ensure reproducibility and data integrity, follow this self-validating protocol.

Step 1: Sample Preparation

- Weigh 5-10 mg of the synthesized N-(2-ethoxyphenyl)biguanide hydrochloride.
- Dissolve in 0.6 mL DMSO-d₆ (99.9% D).
 - Critical: Ensure the NMR tube is clean and dry. Trace acid/base can collapse the broad NH peaks into a single average peak.

Step 2: Acquisition Parameters

- Temperature: 298 K (25°C).
- Pulse Sequence: zg30 (standard proton).
- Scans (ns): Minimum 16 scans to resolve the aromatic splitting patterns.
- Relaxation Delay (D1): Set to 2.0s to ensure full relaxation of the aromatic protons for accurate integration.

Step 3: Validation Criteria (Pass/Fail)

- Pass: Integration of the ethoxy triplet (3H) vs. the quartet (2H) is exactly 1.5:1.
- Pass: Total aromatic integration equals 4H.
- Pass: Presence of broad exchangeable peaks in the 6.5–10.0 ppm range (disappears upon shake).

Applications & Significance

This specific elucidation is critical for:

- Medicinal Chemistry: Developing analogs of Metformin with altered lipophilicity (via the ethoxy group) to improve bioavailability or reduce GI side effects.

- Polymer Chemistry: Aryl biguanides are used as precursors for curing agents in epoxy resins (see Reference 3).
- Coordination Chemistry: The biguanide ligand is a potent chelator for transition metals (,), forming colored complexes used in bio-inorganic assays.

References

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